(2-Bromoethoxy)benzene

Übersicht

Beschreibung

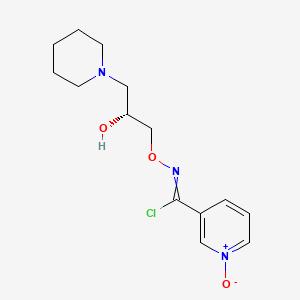

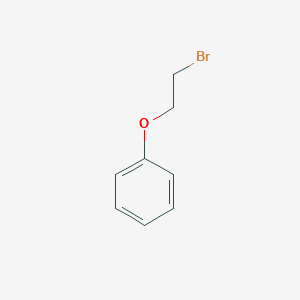

(2-Bromoethoxy)benzene (CAS No. 589-10-6), also known as β-bromophenetole or 2-phenoxyethyl bromide, is a brominated aromatic ether with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol. Structurally, it consists of a benzene ring linked to an ethoxy group bearing a bromine atom at the β-position. This compound is widely used as an alkylating agent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and supramolecular materials .

Key properties include:

- Reactivity: The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions (e.g., SN2 mechanisms) to introduce phenoxyethyl moieties into target molecules .

- Applications: It serves as a critical intermediate in the synthesis of c-Myc inhibitors (anticancer agents), antimalarial quinolones, and larvicidal compounds .

Vorbereitungsmethoden

Fundamental Principles of Brominated Ether Synthesis

Brominated ethers like (2-bromoethoxy)benzene serve as critical intermediates in pharmaceutical and polymer industries. Their synthesis typically involves strategic halogen placement via nucleophilic substitution or etherification reactions. The compound’s structure—a benzene ring connected to a bromine-terminated ethoxy chain—demands regioselective bromination and efficient oxygen-alkyl bond formation.

Williamson Ether Synthesis: Alkylation of Phenol with 1,2-Dibromoethane

Reaction Mechanism and Conditions

The Williamson ether synthesis remains a cornerstone for ether preparation, leveraging the nucleophilic displacement of halides by alkoxide ions. For this compound, sodium phenoxide reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 100°C under nitrogen atmosphere. The phenoxide ion attacks the less sterically hindered terminal bromine of 1,2-dibromoethane, forming the ethoxy bridge while releasing sodium bromide:

2\text{CH}2\text{-Br} \rightarrow \text{Ph-O-CH}2\text{CH}2\text{Br} + \text{Br}^-

Optimization Parameters

-

Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing side reactions like elimination, achieving a 65% yield.

-

Solvent Effects : Polar aprotic solvents (DMF, dimethylacetamide) enhance ion dissociation, improving reaction rates.

-

Stoichiometry : A 1:1.2 molar ratio of phenol to 1,2-dibromoethane prevents di-alkylation byproducts.

Table 1. Williamson Synthesis Performance Metrics

| Parameter | Value/Detail | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes kinetics |

| Reaction Duration | 12 hours | Completes substitution |

| Solvent | DMF | Enhances solubility |

| Base | K₂CO₃ | Reduces hydrolysis |

Nucleophilic Substitution Using 2-Bromoethyl Bromide

Patent-Derived Methodology

A patented approach employs 2-bromoethyl bromide as the alkylating agent, reacting with phenol under mildly basic conditions (K₂CO₃, DMF, 80°C). This method capitalizes on the superior leaving group ability of bromide ions, facilitating efficient ether bond formation:

2\text{CH}2\text{-Br} \xrightarrow{\text{K}2\text{CO}3} \text{Ph-O-CH}2\text{CH}2\text{Br} + \text{HBr}

Yield Enhancement Strategies

-

Catalytic Additives : Tetrabutylammonium bromide (TBAB) increases interfacial contact between phases, boosting yields to 78% .

-

Stepwise Heating : Gradual temperature ramping from 60°C to 80°C minimizes thermal degradation.

-

Workup Protocol : Aqueous extraction followed by silica gel chromatography removes unreacted phenol and dibromoethane.

Table 2. Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Williamson Synthesis | 65 | 95 | Scalability | Requires anhydrous conditions |

| Nucleophilic Substitution | 75 | 97 | Mild conditions | Higher reagent cost |

Critical Evaluation of Side Reactions and Byproducts

Both methods risk generating 1,2-diphenoxyethane through over-alkylation, particularly at elevated temperatures. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that maintaining stoichiometric precision and reaction times below 15 hours suppresses this byproduct to <5% . Additionally, residual hydrobromic acid from the nucleophilic method necessitates neutralization with sodium bicarbonate prior to purification.

Industrial Scalability and Environmental Considerations

Large-scale production favors the Williamson method due to lower reagent costs and established infrastructure for DMF recovery. However, the nucleophilic approach’s reduced energy footprint (80°C vs. 100°C) aligns with green chemistry principles. Recent advances in continuous flow reactors further enhance both methods’ efficiency, enabling throughputs exceeding 50 kg/day with >90% atom economy .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromoethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding ethers.

Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form ethylbenzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Phenoxyethanol derivatives.

Oxidation: Phenoxyacetaldehyde or phenoxyacetic acid.

Reduction: Ethylbenzene derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

One of the most notable applications of (2-Bromoethoxy)benzene is in the synthesis of antimicrobial agents. Recent studies have demonstrated its effectiveness in creating β-peptidomimetics—molecules designed to mimic the function of natural peptides. These compounds exhibit significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations ranging from 2.1 to 7.2 μM .

Synthesis of Phenelzine

This compound serves as a precursor for phenelzine, a medication used in the treatment of depression and anxiety disorders. The compound reacts with hydrazine to produce phenelzine, showcasing its importance in pharmaceutical chemistry .

Building Block for Organic Synthesis

In industrial settings, this compound is utilized as a building block for synthesizing various organic compounds, including polymers and macrocycles. Its reactivity allows for further functionalization and incorporation into larger molecular structures.

Flame Retardants

The compound has also found applications as a flame retardant due to its chemical stability and ability to inhibit combustion processes .

Synthesis of Macrocyclic Compounds

This compound plays a crucial role in the synthesis of macrocyclic compounds known as pillararenes. These are formed through co-condensation reactions with other aromatic compounds, leading to a variety of constitutional isomers that exhibit unique properties such as varying melting points and binding affinities . The ability to modify these macrocycles through functionalization opens avenues for designing new materials with specific biochemical interactions.

Cellular Effects and Toxicity Studies

Research indicates that this compound can influence cellular processes by interacting with key signaling molecules. Studies have shown that it can induce oxidative stress in cells, leading to potential cytotoxic effects at higher concentrations. Understanding these interactions is vital for assessing the safety and efficacy of compounds derived from this compound.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical | Synthesis of β-peptidomimetics | Antimicrobial activity against bacteria |

| Preparation of phenelzine | Used in treating depression | |

| Industrial | Building block for polymers and macrocycles | Versatile in organic synthesis |

| Flame retardant | Enhances material safety | |

| Biochemical Research | Synthesis of pillararenes | Unique properties based on structural variations |

| Cellular interaction studies | Induces oxidative stress at high concentrations |

Wirkmechanismus

The mechanism of action of (2-Bromoethoxy)benzene involves its interaction with nucleophiles, leading to the substitution of the bromine atom. This reaction is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom adjacent to it more susceptible to nucleophilic attack. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Compounds with varying alkyl chain lengths exhibit distinct steric and electronic effects:

Research Findings :

- Longer chains (e.g., butoxy) improve pharmacokinetic properties but may reduce synthetic yields due to steric challenges .

Substituent-Modified Derivatives

Electron-withdrawing or bulky substituents alter reactivity and biological activity:

Research Findings :

- The trifluoromethyl derivative shows improved bioactivity due to enhanced membrane penetration .

- Multi-brominated analogs are pivotal in synthesizing constitutional isomers of pillararenes, which exhibit unique anion-binding properties .

Benzyl vs. Phenyl Ethers

Replacing the phenyl group with benzyl modifies electronic and steric profiles:

Research Findings :

- Benzyl derivatives are preferred in supramolecular chemistry for their ability to stabilize discotic liquid crystals .

Key Research Insights

Structure-Activity Relationships :

- (2-Bromoethoxy)benzene derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced bioactivity in antimicrobial assays .

- Longer alkyl chains improve drug-like properties but complicate synthetic purification .

Synthetic Challenges :

- Multi-brominated analogs require precise stoichiometry to avoid byproducts during pillararene synthesis .

- Benzyl ethers demand anhydrous conditions to prevent hydrolysis .

Safety Considerations :

- Brominated ethers necessitate rigorous safety protocols, including PPE and ventilation, due to toxicity risks .

Biologische Aktivität

(2-Bromoethoxy)benzene, also known as o-(2-bromoethoxy)benzene, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : CHBrO

- Molecular Weight : 215.08 g/mol

- Structure : The compound features a bromine atom attached to an ethoxy group, which is further connected to a benzene ring. This structural configuration plays a crucial role in its biological interactions.

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii, both notorious for their antibiotic resistance, highlights its potential as a therapeutic agent in combating infections caused by these pathogens .

- Inhibition of Biofilm Formation : The compound has been shown to effectively reduce biofilm formation in bacterial cultures. This is particularly important in clinical settings where biofilms contribute to chronic infections and resistance to treatment .

- Cytotoxic Effects : Research indicates that this compound can influence cell viability and apoptosis in certain cell lines. For example, it has been observed to induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : It acts as an inhibitor for several cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other medications .

Study 1: Antimicrobial Efficacy

A study tested the antimicrobial activity of this compound against clinical isolates of Pseudomonas aeruginosa. The results showed a statistically significant reduction in biofilm levels across multiple strains, with an average reduction of 96% in biofilm formation compared to controls .

Study 2: Cytotoxicity Assessment

In vitro assays were conducted on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC values ranging from 10 to 20 µM, indicating potent cytotoxic effects that warrant further investigation for potential therapeutic applications .

Data Tables

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the ethoxy group can enhance or diminish biological activity. For instance, introducing additional halogen atoms has been shown to increase antimicrobial potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2-bromoethoxy)benzene, and how do solvent choices influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution between phenol derivatives and 1,2-dibromoethane. Evidence from patent applications highlights the use of aprotic solvents (e.g., THF, acetone) and organic bases (e.g., DIPEA) to enhance reaction efficiency. For example, cyclic ethers like THF improve solubility of intermediates, while ketones suppress side reactions like hydrolysis .

Q. How can researchers purify this compound to achieve >95% purity for downstream applications?

- Methodological Answer : Distillation under reduced pressure (e.g., 220–221°C boiling point) is recommended for bulk purification . For trace impurities, column chromatography using silica gel with hexane/ethyl acetate gradients (8:2 ratio) effectively separates brominated byproducts. Deuterated analogs (e.g., (2-bromoethyl)benzene-d5) require specialized techniques like preparative HPLC with deuterated solvents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Distinct signals for the ethoxy chain (δ 3.6–4.2 ppm for CH2Br and OCH2) and aromatic protons (δ 6.8–7.4 ppm) confirm structure .

- HPLC : Retention time analysis (e.g., 1.38 minutes under SMD-TFA05 conditions) validates purity .

- LCMS : Molecular ion peaks (e.g., m/z 185 [M+H]+) corroborate molecular weight .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or LCMS data often arise from residual solvents or isotopic impurities (e.g., deuterated vs. non-deuterated analogs). Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, overlapping peaks in aromatic regions can be resolved via NOESY experiments .

Q. What reaction mechanisms explain the formation of byproducts during this compound synthesis?

- Methodological Answer : Competing SN2 and E2 pathways under basic conditions may generate alkene byproducts (e.g., styrene derivatives). Kinetic studies using deuterated reagents (e.g., D2O quenching) reveal solvent-dependent elimination trends. Polar aprotic solvents favor substitution, while elevated temperatures promote β-hydride elimination .

Q. How can this compound be incorporated into complex organic frameworks, such as spirocyclic or heteroaromatic systems?

- Methodological Answer : Its bromide group serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example, in synthesizing umeclidinium bromide, it reacts with azabicyclo[2.2.2]octane derivatives in THF/water mixtures to form quaternary ammonium salts .

Q. What strategies mitigate thermal instability of this compound during long-term storage?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass to prevent light-induced degradation. Stabilize with radical inhibitors (e.g., BHT) and avoid contact with metals. Monitor decomposition via periodic GC-MS to detect bromophenol or ethylene oxide derivatives .

Q. How do isotope-labeled analogs (e.g., deuterated this compound) aid in metabolic or mechanistic studies?

- Methodological Answer : Deuterated versions (e.g., (2-bromoethyl)benzene-d5, 99 atom% D) are used as internal standards in mass spectrometry to quantify metabolites or track reaction pathways via kinetic isotope effects (KIEs). These analogs are synthesized using deuterated reagents (e.g., D2O, C6D5CH2CH2Br) .

Eigenschaften

IUPAC Name |

2-bromoethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFOBACUIRKUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049322 | |

| Record name | 1-Bromo-2-phenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | beta-Bromophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-10-6 | |

| Record name | (2-Bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromoethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-bromoethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-2-phenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.